molecular formula C19H26FNO B7882386 N,N-dicyclohexyl-2-fluorobenzamide

N,N-dicyclohexyl-2-fluorobenzamide

Cat. No.: B7882386
M. Wt: 303.4 g/mol
InChI Key: ZHVPNXNRPGNFGS-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-fluorobenzamide is an organic compound with the molecular formula C19H26FNO and a molecular weight of 303.41 g/mol . It is characterized by the presence of a fluorobenzamide core substituted with two cyclohexyl groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dicyclohexyl-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexyl-4-fluorobenzamide
  • N,N-Dicyclohexyl-3-fluorobenzamide
  • N,N-Dicyclohexyl-2-chlorobenzamide

Uniqueness

N,N-Dicyclohexyl-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two cyclohexyl groups also contributes to its distinct physicochemical properties compared to other similar compounds .

Biological Activity

N,N-Dicyclohexyl-2-fluorobenzamide (DCFB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the chemical formula C19H26FNO and is characterized by the presence of a fluorine atom attached to a benzamide structure. The dicyclohexyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of DCFB is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom can enhance binding affinity through specific interactions such as hydrogen bonding and hydrophobic effects. This property positions DCFB as a potential biochemical probe for studying enzyme interactions and therapeutic applications.

Biological Activity Overview

Research has indicated that DCFB exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that DCFB may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways.
  • Anti-inflammatory Effects : DCFB has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic processes, which could be leveraged for therapeutic benefits.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of DCFB on glioblastoma multiforme (GBM) cells. Results indicated that DCFB reduced cell viability significantly, with an IC50 value lower than that of standard treatments like 2-deoxy-D-glucose (2-DG) under hypoxic conditions. This suggests that DCFB may enhance the efficacy of glycolysis inhibitors in cancer therapy .
  • Anti-inflammatory Potential :
    • In vitro assays demonstrated that DCFB could decrease the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use in managing chronic inflammatory conditions.

Table 1: Summary of Biological Activities of DCFB

Activity TypeAssessed EffectReference
AnticancerInhibition of GBM cell growth
Anti-inflammatoryReduction in cytokine production
Enzyme InhibitionModulation of metabolic enzyme activity

Table 2: Cytotoxicity Profile of DCFB

Cell LineIC50 (µM)Treatment Duration
Glioblastoma (GBM)<1048 hours
Breast Cancer1572 hours

Properties

IUPAC Name

N,N-dicyclohexyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPNXNRPGNFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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